2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine
Overview
Description
2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine is a synthetic compound that belongs to the class of phenethylamines It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a piperidine ring attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine typically involves multiple steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Piperidine Addition: The phenethylamine is then reacted with piperidine in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a psychoactive compound and its effects on the central nervous system.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential therapeutic uses.
Biology: It is used in studies related to cell signaling and receptor binding.
Industry: The compound is explored for its potential use in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in neuronal activity, which can result in psychoactive effects. The compound may also interact with dopamine and norepinephrine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic compound with similar structural features but with a bromine atom at the 4 position.
2C-I (4-iodo-2,5-dimethoxyphenethylamine): Another psychedelic compound with an iodine atom at the 4 position.
2C-E (4-ethyl-2,5-dimethoxyphenethylamine): A compound with an ethyl group at the 4 position, known for its potent psychoactive effects.
Uniqueness
2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine is unique due to the presence of the piperidine ring, which distinguishes it from other phenethylamines. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-12-6-7-15(19-2)13(10-12)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVLEXAUCFMPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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